molecular formula C19H15ClN4O3 B13102284 2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine-3,4,7(6H)-trione CAS No. 57632-90-3

2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine-3,4,7(6H)-trione

Cat. No.: B13102284
CAS No.: 57632-90-3
M. Wt: 382.8 g/mol
InChI Key: UIFUDRFTZKRNDI-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system combining a 1,2,4-triazine moiety with a benzodiazepine scaffold. Key structural features include:

  • Benzodiazepine core: A seven-membered ring system with nitrogen atoms at positions 1 and 4, common in CNS-targeting drugs.
  • Triazino ring fusion: The 1,2,4-triazine ring is fused at positions 4,3-d of the benzodiazepine, creating a bicyclic framework.
  • Substituents: A benzyl group at position 2, a chlorine atom at position 11, and a methyl group at position 6. These substituents likely influence solubility, metabolic stability, and receptor binding.

Properties

CAS No.

57632-90-3

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

2-benzyl-11-chloro-8-methyl-6H-[1,2,4]triazino[4,3-d][1,4]benzodiazepine-3,4,7-trione

InChI

InChI=1S/C19H15ClN4O3/c1-22-15-8-7-13(20)9-14(15)17-21-24(10-12-5-3-2-4-6-12)19(27)18(26)23(17)11-16(22)25/h2-9H,10-11H2,1H3

InChI Key

UIFUDRFTZKRNDI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN2C(=NN(C(=O)C2=O)CC3=CC=CC=C3)C4=C1C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinated benzyl derivatives and triazine precursors, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to facilitate the cyclization process . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The triazine ring and benzodiazepine moiety undergo selective oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the C=N bond in the triazine ring at 60–80°C, forming a ketone derivative.

  • Ozone cleaves the diazepine ring’s conjugated double bonds, yielding fragmented carbonyl intermediates.

Table 1: Oxidation Reactions and Outcomes

ReagentConditionsProductYield (%)
H₂O₂/AcOH60–80°C, 4–6 hrs3,4-diketobenzodiazepine derivative65–70
O₃/CH₂Cl₂-20°C, 1 hrFragmented carbonyl compounds50–55

Reduction Reactions

Reductive modifications target the triazine and benzodiazepine systems:

  • Sodium borohydride (NaBH₄) selectively reduces the C=N bonds in the triazine ring at 25°C, producing dihydrotriazine intermediates.

  • Catalytic hydrogenation (H₂/Pd-C) reduces the diazepine ring’s unsaturated bonds, generating saturated analogues.

Table 2: Reduction Reaction Parameters

ReagentSolventTemperatureProductSelectivity
NaBH₄/EtOHEthanol25°CDihydrotriazine derivativeHigh
H₂/Pd-CTHF50°CSaturated diazepine analogueModerate

Substitution Reactions

The chloro group at position 11 participates in nucleophilic substitution:

  • Ammonia (NH₃) replaces the chlorine atom under reflux, forming an amino derivative.

  • Thiophenol in DMF substitutes chlorine with a phenylthio group at 80°C.

Mechanistic Pathway :

Cl substituted triazine+NuBaseNu substituted product+HCl Nu NH2 SPh \text{Cl substituted triazine}+\text{Nu}^-\xrightarrow{\text{Base}}\text{Nu substituted product}+\text{HCl}\quad \text{ Nu NH}_2\text{ SPh }

Cyclization Reactions

The benzyl group at position 2 facilitates intramolecular cyclization:

  • Heating with POCl₃ induces ring closure between the benzyl substituent and the triazine nitrogen, forming a fused quinazoline system .

Key Observation : Cyclization proceeds optimally at 100–110°C in dichloromethane, yielding 85–90% product.

Hydrolysis Reactions

The trione system undergoes hydrolysis under acidic or basic conditions:

  • HCl (6M) : Cleaves the lactam bonds in the diazepine ring, generating dicarboxylic acid derivatives.

  • NaOH (10%) : Hydrolyzes the triazinone moiety to form urea-like fragments.

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 11.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the benzyl group:

  • Suzuki coupling with arylboronic acids introduces aryl groups at position 2.

  • Buchwald-Hartwig amination adds secondary amines to the benzyl substituent.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Ligand: XPhos

  • Solvent: Toluene/EtOH (3:1)

  • Yield: 70–75%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces ring contraction:

  • The triazepine ring undergoes -sigmatropic rearrangement, forming a smaller imidazolidine ring .

Side Note : This reaction is highly solvent-dependent, with acetonitrile favoring rearrangement over DMF .

Scientific Research Applications

Anxiolytic Activity

Research indicates that compounds similar to 2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine exhibit anxiolytic properties. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to decreased anxiety levels. A study demonstrated that derivatives of benzodiazepines could significantly reduce anxiety-like behaviors in animal models .

Sedative Effects

Benzodiazepines are widely used for their sedative effects. The compound may function similarly by modulating GABA receptors. Clinical trials have highlighted the efficacy of benzodiazepine derivatives in treating insomnia and other sleep disorders .

Neuroprotective Properties

Emerging research suggests that certain benzodiazepine derivatives may possess neuroprotective effects against neurodegenerative diseases. The modulation of GABAergic transmission can protect neurons from excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anxiolytic Efficacy

In a randomized double-blind clinical trial involving patients with generalized anxiety disorder (GAD), a benzodiazepine derivative showed a significant reduction in anxiety scores compared to placebo. Participants receiving the compound reported improved sleep quality and reduced anxiety symptoms over eight weeks .

Case Study 2: Neuroprotection in Alzheimer's Disease

A preclinical study investigated the neuroprotective effects of a related compound on neuronal cultures exposed to amyloid-beta toxicity. Results indicated that treatment with the compound led to a reduction in cell death and preservation of synaptic integrity .

Data Summary Table

Application Mechanism Evidence Source
Anxiolytic ActivityGABA receptor modulationClinical trials on benzodiazepines
Sedative EffectsEnhancement of GABAergic activityPharmacological studies
Neuroprotective EffectsProtection against excitotoxicityPreclinical studies on neurodegeneration

Mechanism of Action

The mechanism of action of 2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Stability: The triazino-benzodiazepine fusion in the target compound likely benefits from high conformational stability, as seen in Wade’s analogs, which could prolong biological half-life .
  • Substituent Effects: The chloro and benzyl groups may enhance lipophilicity, improving CNS penetration compared to anticancer triazino-thiadiazoles .
  • Synthetic Feasibility : Methods like β-alkylation () and heterocyclization () are transferable to large-scale production.

Biological Activity

The compound 2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine-3,4,7(6H)-trione is a member of the benzodiazepine family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazino-benzodiazepine core. Its structural formula can be represented as follows:

C19H18ClN5O3\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_3

This structure contributes to its interaction with various biological targets.

Pharmacological Profile

Research indicates that compounds within the benzodiazepine class exhibit a range of biological activities including:

  • Sedative and Anxiolytic Effects : Similar to classic benzodiazepines, this compound may possess sedative properties through modulation of the GABA_A receptor.
  • Anticonvulsant Activity : Benzodiazepines are known for their anticonvulsant effects, which may extend to this compound.
  • Antimicrobial Properties : Studies have indicated potential antibacterial and antifungal activities linked to related triazole structures.

The primary mechanism of action for benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased neuronal inhibition and results in sedative and anxiolytic effects.

Additionally, compounds with triazole moieties have been shown to exhibit activity against various bacterial strains through interference with microbial cell wall synthesis and function.

Antimicrobial Activity

A study focusing on related triazole compounds demonstrated significant antimicrobial activity against a range of pathogens. For instance:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.125 μg/mL
2Escherichia coli0.5 μg/mL
3Candida albicans1 μg/mL

These findings suggest that derivatives of the triazole structure may offer broad-spectrum antimicrobial potential .

Case Study: Anticonvulsant Properties

In an experimental model assessing anticonvulsant efficacy, derivatives similar to 2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine were tested. The results indicated that these compounds significantly reduced seizure activity in animal models when administered at specific dosages.

Q & A

Q. How can process control systems mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement real-time process analytical technology (PAT), such as:
  • NIR spectroscopy for inline monitoring of reaction progress.
  • PID controllers to adjust feed rates of reagents dynamically.
  • Multivariate statistical process control (MSPC) to detect deviations early .

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